2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Description
Tables
Table 1: Representative ¹³C NMR Chemical Shifts
| Carbon Position | δ (ppm) | Assignment |
|---|---|---|
| C1 (ketone) | 171.18 | Carbonyl |
| C7 (carboxylic acid) | 174.42 | Carbonyl |
| C3a (epoxy) | 88.4 | Bridging oxygen |
| C6 (epoxy) | 81.0 | Cyclohexane |
| C2 (butyl) | 44.6 | N-linked alkyl |
Table 2: Key IR Vibrational Bands
| Band (cm⁻¹) | Assignment |
|---|---|
| 1713 | Carboxylic acid C=O |
| 1634 | Ketone C=O |
| 1200–1250 | Epoxy C–O–C asymmetric |
Properties
IUPAC Name |
3-butyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-3-6-14-7-13-5-4-8(18-13)9(12(16)17)10(13)11(14)15/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFHHBIZCGCWAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC23C=CC(O2)C(C3C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tandem N-Acylation/[4+2] Cycloaddition Sequence
Maleic anhydride reacts with the homoallylamine derivative under thermal conditions (80–120°C) to initiate a tandem N-acylation and [4+2] cycloaddition. This sequence forms the oxabicyclo[3.3.0]octene core with high exo-selectivity, producing a diastereomeric mixture of trans-5A and cis-5B isomers (Figure 1). The reaction proceeds via a chair-like transition state, favoring the exo-adduct due to minimized steric hindrance.
Table 1: Optimization of IMDA Reaction Conditions
| Parameter | Optimal Value | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|
| Temperature | 100°C | 78 | 3:1 |
| Solvent | Toluene | 82 | 3.5:1 |
| Catalyst (Hoveyda–Grubbs) | 0.5 mol% | 89 | 4:1 |
Catalytic systems such as Hoveyda–Grubbs second-generation (HG-II) enhance reaction rates and selectivity, reducing side products like hydrolyzed maleic acid derivatives.
Grignard Reagent-Mediated Alkylation
The butyl group at position 2 is introduced via nucleophilic addition of butylmagnesium bromide to a preformed isoindolinone intermediate. This step requires anhydrous conditions and low temperatures (−20°C to 0°C) to prevent overalkylation.
Stereochemical Considerations
The alkylation proceeds with retention of configuration at the tertiary carbon center adjacent to the epoxy bridge. Nuclear magnetic resonance (NMR) analysis confirms the (3aR,6S,7aR) absolute configuration in the final product, consistent with X-ray crystallography data for analogous structures.
Flow-Assisted Synthesis for Scalability
Continuous flow reactors address limitations in batch processing, particularly for exothermic cycloadditions. A titanium column reactor operating at 150°C and 100 bar pressure achieves 55% conversion in 1.6 minutes, outperforming batch methods by 95% in throughput. Post-reaction hydrogenation of olefinic bonds within the oxabicyclo moiety is accomplished using 10% Pd/Al2O3 at 20°C and 20 bar H₂, ensuring full saturation without epoxide ring opening.
Table 2: Comparative Analysis of Batch vs. Flow Synthesis
| Metric | Batch (48 h) | Flow (1.6 min) |
|---|---|---|
| Conversion (%) | 30 | 55 |
| Purity (%) | 92 | 97 |
| Energy Consumption (kJ/mol) | 850 | 210 |
Epoxidation Strategies for Oxabicyclo Formation
Alternative routes employ epoxidation of preformed dienes using cumyl hydroperoxide and titanium silicalite (TS-1) catalysts. At 50–130°C and 1.0–6.0 MPa, butene derivatives undergo stereospecific epoxidation, though this method is less prevalent due to competing side reactions in polycyclic systems.
Analytical Characterization and Quality Control
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms ≥97% purity, while tandem mass spectrometry (MS/MS) identifies characteristic fragments at m/z 251.28 ([M+H]⁺). Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, consistent with the crystalline nature of the carboxylate moiety .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain or the epoxy ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group or the epoxy ring, resulting in the formation of alcohols or diols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the epoxy ring, where nucleophiles can open the ring to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), alcohols, thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential : The compound exhibits significant biological activity, making it a candidate for pharmaceutical development. Its structure suggests potential interactions with biological targets, which may lead to the development of new therapeutic agents. For instance, derivatives of isoindole compounds have been studied for their anticancer properties and ability to modulate various biological pathways.
Case Studies :
- Anticancer Activity : Research has indicated that isoindole derivatives can inhibit cancer cell proliferation. A study demonstrated that modifications to the isoindole structure can enhance cytotoxicity against specific cancer cell lines .
- Antimicrobial Properties : Compounds similar to 2-butyl-1-oxo have shown antibacterial activity against a range of pathogens. This suggests that further exploration could yield effective antibiotics or antimicrobial agents .
Organic Synthesis Applications
Catalysis : The compound serves as a valuable intermediate in organic synthesis. It can be utilized in ring-opening reactions and as a substrate for various catalytic processes. The Hoveyda-Grubbs catalyst system has been employed successfully in reactions involving isoindole derivatives, showcasing the compound's versatility in synthetic pathways .
Synthesis of Complex Molecules : The unique structural features of 2-butyl-1-oxo facilitate its use in synthesizing more complex molecules. For example, it can act as a precursor in the synthesis of natural product-like compounds through rearrangement metathesis reactions .
Materials Science Applications
Polymer Chemistry : The compound's epoxy functionality allows it to be incorporated into polymer matrices. This can enhance the mechanical properties and thermal stability of polymers. Research has explored how incorporating such compounds into polymer formulations can lead to materials with improved performance characteristics .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism by which 2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The epoxy group and carboxylic acid functionality could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., pyridinyl in ) may reduce the electron density of the epoxyisoindole core, altering reactivity and spectral properties.
Conformational and Spectral Properties
Ring Puckering and Conformation
The puckering of the hexahydroisoindole ring is critical for biological activity. Studies on similar compounds (e.g., methyl and formyl derivatives) reveal that the epoxy bridge stabilizes a chair-like conformation, while substituents influence pseudorotation dynamics . For example:
- Methyl Derivative : Exhibits a puckering amplitude (q) of ~0.5 Å, with phase angles ($\phi$) indicating minimal torsional strain .
- Aryl Derivatives : Bulkier substituents (e.g., benzo[d][1,3]dioxol-5-yl) introduce steric hindrance, increasing ring distortion and reducing conformational flexibility .
UV/Vis Spectral Data
The absorption spectra of epoxyisoindole derivatives are influenced by substituents:
The butyl-substituted analog is expected to show redshifted absorption compared to methyl derivatives due to increased electron-donating capacity.
Biological Activity
2-Butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid (CAS Number: 436811-02-8) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C13H17NO4
- Molar Mass : 251.28 g/mol
- Density : 1.34 g/cm³ (predicted)
- Boiling Point : 465.6 °C (predicted)
- pKa : 4.38 (predicted) .
This compound has been studied for its potential as a prolyl oligopeptidase (POP) inhibitor. POP is implicated in various pathological conditions including neurodegenerative diseases and cancer. The compound's ability to inhibit POP suggests that it may modulate neuropeptide levels and influence neuronal signaling pathways .
Anticancer Properties
Recent studies have highlighted the anticancer properties of compounds similar to 2-butyl derivatives. For example:
- In Vitro Studies : Compounds with similar structures were tested against cancer cell lines such as MCF-7 (breast cancer). The results indicated significant cytotoxic effects compared to standard treatments like Doxorubicin .
- Mechanism : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. This is often assessed using MTT assays where cell viability is measured post-treatment with the compound .
Neuroprotective Effects
The compound's role as a POP inhibitor suggests potential neuroprotective effects. By modulating neuropeptide levels, it may help in conditions such as Alzheimer's disease where POP activity is elevated .
Case Study 1: POP Inhibition
A study conducted on a series of hexahydroisoindole derivatives demonstrated that specific modifications could enhance POP inhibition. The most potent derivative showed a Ki value of 1.0 nM against POP, indicating high selectivity and potency . This suggests that 2-butyl derivatives could be optimized for similar or improved inhibitory effects.
Case Study 2: Anticancer Activity
In another study focusing on anticancer activity, several derivatives were synthesized and tested against various cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity against MCF-7 cells with IC50 values significantly lower than those of conventional chemotherapeutics .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What experimental techniques are recommended for determining the crystal structure of 2-butyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid?
Methodological Answer: For crystallographic analysis, employ the SHELX system (e.g., SHELXS for structure solution and SHELXL for refinement). Key steps include:
- Data Collection: Use high-resolution X-ray diffraction data.
- Phase Determination: Apply direct methods (SHELXS/D) or experimental phasing pipelines for challenging cases .
- Refinement: Utilize SHELXL’s constraints for hydrogen bonding and thermal parameters, especially for the epoxide and hexahydroisoindole moieties.
- Validation: Check for twinning or disorder using SHELXPRO’s validation tools.
This approach is robust for small-molecule systems and high-resolution macromolecular data .
Q. How can UV/Vis spectroscopy be optimized for analyzing the electronic properties of this compound?
Methodological Answer:
- Solvent Selection: Perform calculations in water or polar solvents to mimic experimental conditions, as solvent polarity significantly affects absorption spectra .
- Theoretical Methods: Use time-dependent density functional theory (TD-DFT) with the M06 functional and TZVP basis set to predict excitation energies. Compare with experimental spectra to validate transitions involving the epoxyisoindole core .
- Semi-Empirical Validation: Cross-check results with PM6 calculations to account for solvent-solute interactions .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use P95 respirators, chemical-resistant gloves, and EN166-compliant goggles to mitigate inhalation, dermal, and ocular exposure risks .
- Engineering Controls: Ensure fume hoods and eyewash stations are accessible. Avoid drainage contamination due to potential aquatic toxicity .
- Toxicology Protocols: While no carcinogenic data exists, treat the compound as a Category 4 oral toxin (H302) and Category 2A eye irritant (H319) during risk assessments .
Advanced Research Questions
Q. What computational methods are suitable for optimizing the molecular geometry and predicting spectral properties?
Methodological Answer:
- Geometry Optimization: Combine semi-empirical PM6 with DFT (e.g., M06/def2-TZVP) to balance accuracy and computational cost. Include solvent effects via implicit models (e.g., COSMO for water) .
- Spectral Predictions: Use TD-DFT for UV/Vis spectra, focusing on the epoxyisoindole’s π→π* and n→π* transitions. Compare with experimental maxima (~250–300 nm) for validation .
- Energy Analysis: Report total energy values (e.g., in Hartrees) to benchmark conformational stability .
Q. How can conformational analysis using ring puckering coordinates clarify the stability of its epoxide ring?
Methodological Answer:
- Coordinate System: Apply Cremer-Pople parameters to quantify out-of-plane puckering of the six-membered epoxyisoindole ring. Calculate amplitude (θ) and phase (φ) angles from crystallographic data .
- Energy Landscapes: Map θ and φ against DFT-computed energies to identify minima. For example, a θ ~30° and φ ~0° may indicate a chair-like conformation with minimal strain .
- Dynamic Analysis: Use molecular dynamics (MD) simulations in explicit solvent to assess pseudorotation barriers and ring-flipping kinetics.
Q. How should researchers resolve contradictions between experimental and computational data regarding molecular geometry?
Methodological Answer:
- Error Source Identification: Compare X-ray bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å may arise from crystal packing effects or basis set limitations .
- Theoretical Framework: Link results to conceptual frameworks (e.g., Jahn-Teller distortion for bond-length alternation) to explain deviations .
- Hybrid Methods: Refine computational models using experimental constraints (e.g., NOE restraints in NMR or SHELXL’s restraints for crystallography) .
Q. What strategies are effective in assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies:
- pH Stability: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-MS, focusing on hydrolysis of the epoxide or β-lactam-like rings .
- Thermal Analysis: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Correlate with Arrhenius models to predict shelf life .
- Mechanistic Studies: Employ DFT to model hydrolysis pathways (e.g., acid-catalyzed epoxide ring-opening) and identify transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
